N-tert-butyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by the presence of a pyrazole ring, a tert-butyl group, and a tetrafluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a pyrazole derivative with a tert-butyl ester and a tetrafluorophenol derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(TERT-BUTYL)-1-[(2,3,4,5-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-IMIDAZOLE-3-CARBOXAMIDE
Uniqueness
N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tetrafluorophenoxy moiety, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H15F4N3O2 |
---|---|
Molecular Weight |
345.29 g/mol |
IUPAC Name |
N-tert-butyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15F4N3O2/c1-15(2,3)20-14(23)10-4-5-22(21-10)7-24-13-11(18)8(16)6-9(17)12(13)19/h4-6H,7H2,1-3H3,(H,20,23) |
InChI Key |
POFIEECUCNVLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C=C1)COC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
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